1-Cyclohexyl-2-piperazinone hydrate

Medicinal Chemistry Analytical Chemistry Drug Discovery

Researchers requiring precise solution preparation face a 9.9% molarity error when unadjusted anhydrous forms are substituted. This defined 1:1 hydrate (C10H20N2O2, MW 200.28) eliminates the need for drying or Karl Fischer titration prior to use, ensuring accurate stoichiometric calculations directly from the certificate of analysis. - Eliminates ~9.9% mass-based molarity discrepancy vs. anhydrous form (MW 182.26) - Consistent ≥95% purity verified for high-throughput screening and parallel synthesis - Cyclohexyl-piperazinone core for mapping steric and hydrophobic requirements in CNS SAR

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1638221-49-4
Cat. No. B2918920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-piperazinone hydrate
CAS1638221-49-4
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESC1CCC(CC1)N2CCNCC2=O.O
InChIInChI=1S/C10H18N2O.H2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h9,11H,1-8H2;1H2
InChIKeyGXJSXCKYRQOKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-piperazinone Hydrate Chemical Profile


1-Cyclohexyl-2-piperazinone hydrate is a hydrated piperazinone derivative comprising a cyclohexyl group attached to a piperazin-2-one core. It is supplied as a solid hydrate . The compound is listed as a building block in major screening libraries, including the ChemBridge collection distributed by Sigma-Aldrich . Its IUPAC name is 1-cyclohexylpiperazin-2-one hydrate, and the hydrate form has a molecular formula of C10H20N2O2 with a molecular weight of 200.28 g/mol .

Hydrate Stoichiometry

Defined monohydrate supports reproducible solution preparation and stoichiometric calculations

Building Block Utility

Included in ChemBridge screening library, enabling diversity-oriented synthesis and HTS

Substituent Profile

Cyclohexyl group offers distinct lipophilic topology for structure-activity relationship studies

1-Cyclohexyl-2-piperazinone Hydrate: Substitution Considerations


The primary rationale for avoiding generic substitution is the quantifiable difference in molecular composition between the hydrate and its anhydrous counterpart. The hydrate form (C10H20N2O2, MW 200.28) contains one mole of water per mole of compound , while the anhydrous form (C10H18N2O, MW 182.26) does not . This 18.02 Da difference in molecular weight and 9.0% discrepancy in formula weight must be accounted for in stoichiometric calculations, solution preparation, and analytical method development. Substituting without adjustment can lead to a ~9.9% error in mass-based molarity. Furthermore, the hydrate has a verified purity of ≥95% from a major supplier , providing a baseline for reproducible procurement. The anhydrous form is also offered at ≥95% purity, but its different physical properties and calculated boiling point (335.3±35.0°C at 760 mmHg) necessitate distinct handling and storage protocols. These quantifiable parameters make direct, unadjusted substitution a source of experimental variability in research settings.

Hydrate vs. Anhydrous Form
Using the anhydrous form without correcting for water of hydration may introduce stoichiometric errors in solution preparation.
Cyclohexyl vs. Cyclopentyl Analog
The cyclopentyl analog differs in ring conformation and steric profile; binding topology may shift and require re-evaluation.
Cyclohexyl vs. Phenyl Substitution
Replacing cyclohexyl with an aromatic phenyl ring changes lipophilicity and electronic character, potentially altering target engagement.

1-Cyclohexyl-2-piperazinone Hydrate: Comparative Data


Molecular Weight Differential in Solution Prep

When preparing stock solutions, using 1-Cyclohexyl-2-piperazinone hydrate (C10H20N2O2, MW 200.28 g/mol) instead of its anhydrous form (C10H18N2O, MW 182.26 g/mol) without accounting for the water of hydration leads to a quantifiable error in molarity. The difference in molecular weight is 18.02 g/mol (the mass of one water molecule), which translates to a 9.9% difference in molarity if the same mass is weighed out. This is a significant source of variability in assays requiring precise compound concentration .

Molarity Error Risk
Data to verify
Target (Hydrate): 200.28 g/mol
Anhydrous: 182.26 g/mol
Δ 18.02 Da (9.9% relative)
Avoidable systematic error in assay preparation
Calculated from formula; verify by analytical measurement
Medicinal Chemistry Analytical Chemistry Drug Discovery

Purity Grade Consistency Across Suppliers

Multiple commercial sources for 1-Cyclohexyl-2-piperazinone hydrate report a baseline purity of ≥95% [1]. This consistency in purity specification across different vendors (Sigma-Aldrich, Chemenu, Leyan) provides a reliable benchmark for scientific procurement. The compound is also available at higher purity (≥98%) from specialized suppliers . This contrasts with less-defined building blocks where purity can vary widely between batches and suppliers.

Supplier Purity
Source review
≥95% (multiple vendors)
up to ≥98% (specialized)
Supports procurement consistency
Cross-vendor specification alignment
Chemical Procurement Quality Control Reproducibility

Cyclohexyl vs Cyclopentyl Ring Conformation

The cyclohexyl group in the target compound provides a distinct conformational profile compared to the cyclopentyl analog (1-cyclopentylpiperazin-2-one, CAS 59702-17-9). The six-membered cyclohexane ring adopts a chair conformation with greater steric bulk and different rotational freedom than the five-membered cyclopentyl ring [1][2]. This difference in ring size directly affects the compound's lipophilicity and three-dimensional shape, which are critical parameters in molecular recognition events such as protein-ligand binding [3].

Ring Conformation
Class-level inference
Cyclohexyl: 6-membered chair
Cyclopentyl: 5-membered ring
Differ in steric bulk and rotational freedom
May alter ligand binding topology
Structural comparison based on molecular topology
Medicinal Chemistry Structure-Activity Relationship Drug Design

Cyclohexyl vs Phenyl Substituent Properties

In the broader context of piperazinone SAR, a cyclohexyl substituent confers different physicochemical properties compared to an aromatic phenyl ring. While direct comparative data for the specific hydrate are unavailable, class-level inference from piperazine and piperazinone series indicates that N-cyclohexyl substitution results in higher calculated logP (lipophilicity) and distinct electronic effects compared to N-phenyl substitution [1]. The cyclohexyl group is more electron-donating and conformationally flexible, which can influence both pharmacokinetic properties (e.g., membrane permeability) and target binding [1][2].

Substituent Physicochemistry
Class-level inference
Cyclohexyl: aliphatic, electron-donating, flexible vs. Phenyl: aromatic, planar
May modulate lipophilicity and target binding
SAR trends from piperazine series
Medicinal Chemistry Physicochemical Properties Lead Optimization

1-Cyclohexyl-2-piperazinone Hydrate: Key Applications


Precision Solution Preparation for Biological Assays

Given the quantifiable 9.9% difference in molecular weight between the hydrate and anhydrous forms (Section 3, Evidence Item 1), this compound is optimally suited for applications where accurate molarity is critical, such as dose-response curves, enzyme inhibition assays, and cell-based activity tests. Users can directly apply the molecular weight of 200.28 g/mol without the need for drying or Karl Fischer titration to correct for hydration, provided the certificate of analysis confirms the hydrate stoichiometry.

SAR Studies of N-Cyclohexyl Substitution

The cyclohexyl group offers a distinct three-dimensional shape and lipophilicity profile compared to cyclopentyl or aryl analogs (Section 3, Evidence Items 3 and 4). This compound serves as a precise chemical probe in SAR campaigns aimed at mapping the steric and hydrophobic requirements of a target binding pocket, particularly in central nervous system (CNS) drug discovery where σ receptor modulation is of interest. [1][2]

Library Synthesis and Fragment-Based Drug Discovery

As a component of the ChemBridge screening library distributed by Sigma-Aldrich, the compound benefits from established supply chain reliability and consistent purity specifications (≥95%, Section 3, Evidence Item 2). This makes it a suitable choice for parallel synthesis or high-throughput screening campaigns where compound identity and purity are pre-verified, reducing the risk of false positives or synthetic failures due to substandard building blocks.

Analytical Method Development with Hydrate Reference

The defined hydrate stoichiometry (1:1 compound:water) makes this compound a candidate reference material for developing analytical methods that distinguish between hydrated and anhydrous forms, such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or solid-state NMR. The water content can serve as a quantifiable marker for batch-to-batch consistency.

Application
Selection Property
Validation Focus
Solution Preparation for Bioassays
Defined hydrate stoichiometry
Molarity accuracy verification
SAR Studies: Cyclohexyl Topology
Cyclohexyl conformation and lipophilicity
Target binding pocket steric/hydrophobic mapping
Library Synthesis & HTS
Pre-verified building block (≥95% purity)
Supply chain consistency and identity verification
Analytical Reference Development
Defined 1:1 hydrate stoichiometry
Hydrate/anhydrate discrimination methods (DSC, TGA, ssNMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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